Lipophilicity Comparison with 7-Nitroquinoline
5-Methyl-7-nitroquinoline exhibits a calculated LogP of 2.58 [1], which is 0.76 log units higher than the LogP of the unsubstituted 7-nitroquinoline (LogP = 1.82) . This increase in lipophilicity is attributable to the electron-donating 5-methyl substituent and has direct implications for membrane permeability and protein binding.
Δ +0.76
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.58 |
| Comparator Or Baseline | 7-Nitroquinoline (CAS 613-51-4): 1.82 |
| Quantified Difference | ΔLogP = +0.76 |
| Conditions | Calculated values from ChemSpace and Chemsrc |
Why This Matters
A LogP increase of 0.76 units can significantly enhance passive membrane permeability, making this scaffold more suitable for intracellular or CNS targets compared to the parent 7-nitroquinoline, thus guiding compound selection in early drug discovery.
- [1] ChemSpace, 5-methyl-7-nitroquinoline, CSSS00009864575, accessed 2026. View Source
